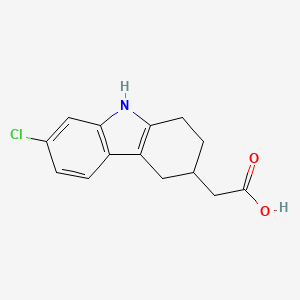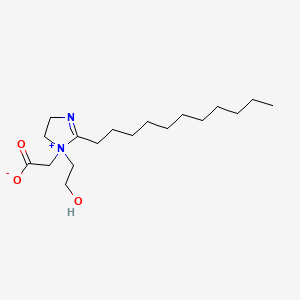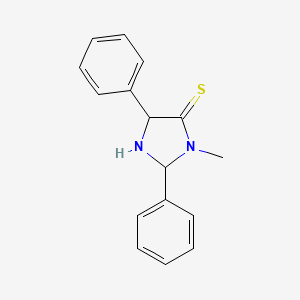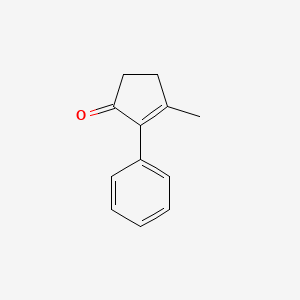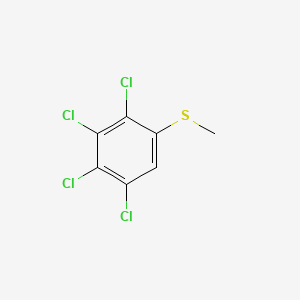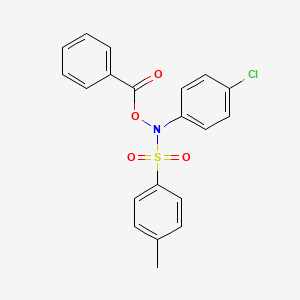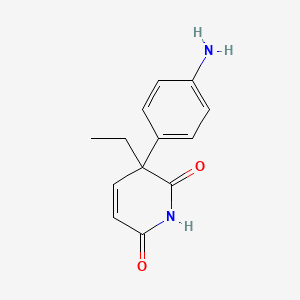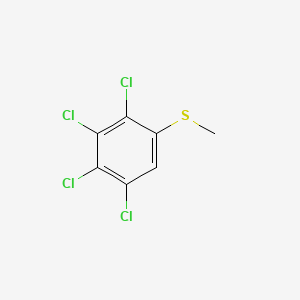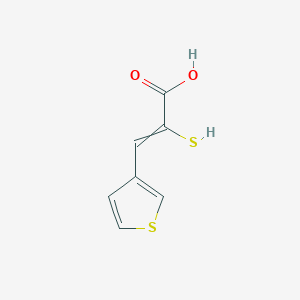![molecular formula C18H22N4S2 B14649740 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea CAS No. 41555-41-3](/img/structure/B14649740.png)
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is an organic compound with a complex structure. It is a thiourea derivative, which means it contains a thiourea group (a sulfur-containing functional group) as part of its molecular structure. Thiourea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the intermediate: This step involves the reaction of an amine with an isothiocyanate to form a thiourea intermediate.
Substitution reactions: The intermediate undergoes further substitution reactions to introduce the desired functional groups, such as the phenyl and methyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiourea groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another thiourea compound with a phenyl group attached to the nitrogen atom.
Uniqueness
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Propiedades
Número CAS |
41555-41-3 |
|---|---|
Fórmula molecular |
C18H22N4S2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S2/c1-21(17(23)19-15-9-5-3-6-10-15)13-14-22(2)18(24)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,19,23)(H,20,24) |
Clave InChI |
LTJLSCFBVFUNNI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C(=S)NC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


